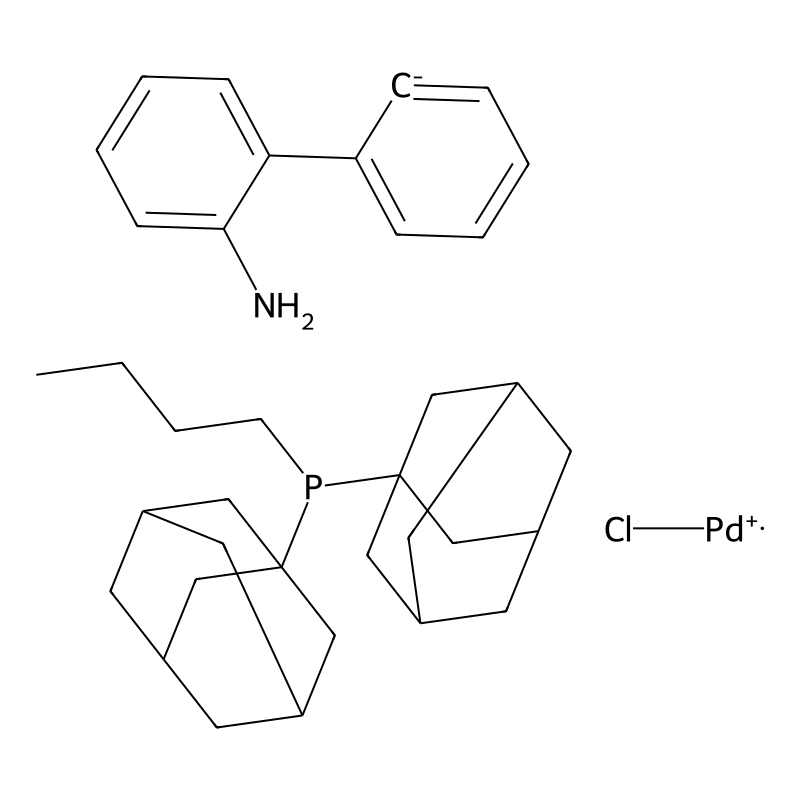

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium Catalyst

Palladium is a well-known transition metal commonly used as a catalyst in organic chemistry . The presence of palladium in Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) suggests it might be explored as a catalyst for various organic reactions.

Phosphine Ligand Design

The molecule contains a di(1-adamantyl)-N-butylphosphine ligand. Phosphine ligands are crucial components in designing new and efficient palladium catalysts . Research might focus on the effectiveness of this specific ligand structure in promoting desired catalytic activity.

Fine-Tuning Catalyst Properties

The bulky adamantyl groups and the biphenyl moiety in the ligand structure can potentially influence the steric and electronic properties of the catalyst. Researchers might investigate how these features affect the catalyst's selectivity and reactivity in various reactions .

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a palladium complex recognized for its significant role in catalysis, particularly in various cross-coupling reactions. The compound features a palladium center coordinated to a chloro ligand, a bulky adamantyl-substituted phosphine, and an aminobiphenyl moiety. This unique structural arrangement contributes to its high efficiency and selectivity in organic synthesis, making it a valuable catalyst in the field of synthetic organic chemistry .

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) primarily serves as a catalyst in several important reactions, including:

- Suzuki-Miyaura Coupling: Facilitates the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

- Heck Reaction: Couples aryl halides with alkenes to produce substituted alkenes.

- Buchwald-Hartwig Amination: Involves the coupling of aryl halides with amines, yielding aryl amines.

- Sonogashira Coupling: Couples aryl halides with terminal alkynes to form aryl alkynes .

These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in synthesizing various organic compounds.

The synthesis of Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) typically involves:

- Preparation of DI(1-adamantyl)-N-butylphosphine: This ligand is synthesized by reacting 1-adamantyl bromide with butylphosphine in the presence of a base.

- Formation of the Palladium Complex: Palladium(II) chloride is reacted with DI(1-adamantyl)-N-butylphosphine and 2-aminobiphenyl in an inert atmosphere using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the desired complex forms .

Industrial production may involve optimizing reaction conditions for higher yields and purity, potentially utilizing continuous flow reactors and automated synthesis systems .

Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) finds applications primarily in:

- Organic Synthesis: As a catalyst for various cross-coupling reactions.

- Drug Development: Facilitating the synthesis of pharmaceutical compounds through efficient bond formation.

- Material Science: In the development of new materials that require specific organic functionalities .

Research on interaction studies involving Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) has focused on its catalytic properties rather than direct biological interactions. The compound's reactivity can be influenced by various ligands and substrates used during reactions, which is critical for optimizing its catalytic performance .

Several compounds share similarities with Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), particularly in their use as catalysts for cross-coupling reactions. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chloro[(di-tert-butylphosphino)-2-(2-aminobiphenyl)]palladium(II) | Similar palladium complex | Utilizes tert-butyl groups for steric hindrance |

| Chloro[(di(cyclohexyl)phosphino)-2-(2-aminobiphenyl)]palladium(II) | Another palladium complex | Cyclohexane substituents provide different steric effects |

| Triarylphosphine palladium complexes | Various structures | Often used in similar coupling reactions but may lack the steric bulk provided by adamantane |

The uniqueness of Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) lies in its combination of bulky adamantane substituents and specific ligand arrangements, which enhance its stability and reactivity compared to other palladium complexes .

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant